molecular formula C19H13BrN2O2S2 B2697962 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide CAS No. 325988-20-3

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2697962
CAS No.: 325988-20-3
M. Wt: 445.35
InChI Key: ZGVYGGODTMFSIS-UHFFFAOYSA-N
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Description

N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide (CAS 325988-20-3) is a high-purity chemical compound with a molecular formula of C19H13BrN2O2S2 and a molecular weight of 445.35 . This complex molecule is built on a hybrid heterocyclic scaffold, incorporating both a 1,3-thiazole and a thiophene ring, structural motifs widely recognized in medicinal chemistry for their diverse biological activities . The 1,3-thiazole ring is a crucial functional group known to act as a ligand on various biological matrices and is found in therapeutic applications with antibacterial, antiretroviral, antifungal, and antihypertensive properties . The presence of the 5-bromothiophen-2-yl moiety further enhances the potential of this compound for structure-activity relationship (SAR) studies and as a building block in organic synthesis. The naphthalene component, a polycyclic aromatic system, contributes to the compound's structural complexity and is used in the manufacture of various synthetic materials . This specific molecular architecture makes it a valuable candidate for researchers investigating new pharmacologically active agents, particularly in the fields of antimicrobial and antifungal development, where such heterocyclic hybrids have shown significant promise . The product is provided with a purity of 95% or higher and is intended for research and development purposes exclusively . This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O2S2/c1-24-15-9-12-5-3-2-4-11(12)8-13(15)18(23)22-19-21-14(10-25-19)16-6-7-17(20)26-16/h2-10H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVYGGODTMFSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Bromothiophene Substituents

The closest structural analog is 3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide (C₁₄H₈Br₂N₂O S₂), which shares the 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl backbone but substitutes the naphthalene group with a bromobenzamide. Key differences include:

  • Electron-withdrawing vs.
  • Molecular weight and solubility : The naphthalene moiety increases hydrophobicity, which may reduce aqueous solubility but enhance membrane permeability .
Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₉H₁₄BrN₃O₂S₂ ~476.37 3-methoxynaphthalene, 5-bromothiophene
3-bromo-N-[4-(5-bromothiophen-2-yl)-...] C₁₄H₈Br₂N₂O S₂ 444.16 3-bromobenzamide, 5-bromothiophene

Thiazole-Based COX/LOX Inhibitors

Compounds like N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b) () highlight the role of methoxyaryl groups in cyclooxygenase (COX) inhibition. Compared to the target compound:

  • Substituent positioning : The methoxy group in 6a and 6b is on a phenyl ring, while the target compound features a methoxynaphthalene. The extended aromatic system in the latter may improve binding to hydrophobic enzyme pockets.
  • Activity: 6a is a non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM), whereas 6b is COX-2 selective. The target compound’s naphthalene group could modulate selectivity or potency, though experimental validation is needed .

Isoxazole and Benzothiazepine Analogs

3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l, ) and N-substituted cinnamamides (–5) demonstrate how heterocycle choice impacts activity:

  • Antimicrobial activity : N-substituted cinnamamides show significant antibacterial and antifungal effects (), suggesting the target compound’s thiazole-carboxamide scaffold may also confer antimicrobial properties .

PET Imaging Agents with Thiazole Moieties

Radioligands like [¹⁸F]FITM and [¹¹C]ITMM () incorporate thiazole rings for targeting metabotropic glutamate receptors (mGluRs). Key contrasts with the target compound include:

  • Functional groups: PET ligands prioritize substituents enabling radiolabeling (e.g., ¹⁸F, ¹¹C), whereas the target compound’s bromothiophene and methoxynaphthalene groups may optimize therapeutic or diagnostic binding.

Biological Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring and a bromothiophene moiety, suggest diverse biological activities. This article summarizes the current understanding of its biological activity, supported by research findings and data tables.

Structural Overview

The compound can be described by the following molecular formula:

C18H14BrN2O2S\text{C}_{18}\text{H}_{14}\text{BrN}_2\text{O}_2\text{S}

Structural Features:

  • Thiazole Ring: Contributes to biological reactivity.
  • Bromothiophene Moiety: Enhances lipophilicity and potential interactions with biological targets.
  • Methoxynaphthalene Group: May influence pharmacokinetics and bioactivity.

Biological Activities

Research indicates that compounds containing thiazole and thiophene rings exhibit various biological activities, particularly in anticancer and antimicrobial domains. Below is a summary of the biological activities associated with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimineBromothiophene and phenyl ringsAnticancer activity via imine derivatives
4-(5-bromothiophen-2-yl)thiazole derivativesThiazole structureAntimicrobial properties observed in various studies
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesThiazole ring with methyl substitutionStrong selectivity against cancer cell lines

The specific biological activities of this compound warrant further investigation; however, its structural components suggest promising profiles.

The mechanism of action for this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thiazole ring may allow for binding at active sites, potentially inhibiting enzyme activity or modulating receptor functions. Such interactions are crucial for its anticancer and antimicrobial effects.

Anticancer Activity

A study investigating thiazole derivatives demonstrated that compounds with similar structural features exhibited significant antiproliferative activity against various cancer cell lines. For instance, derivatives showed IC50 values ranging from 1.2 to 5.3 µM against MCF-7 breast cancer cells, indicating strong selective activity (IC50 = 3.1 µM) for certain derivatives . This suggests that this compound may also possess similar potency.

Antimicrobial Properties

Compounds structurally related to this compound have shown antimicrobial properties. For example, derivatives with bromothiophene moieties demonstrated significant activity against Gram-positive bacteria . The incorporation of methoxy groups may enhance this activity by increasing solubility and bioavailability.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of related compounds. Key findings include:

  • Antioxidative Activity: Some derivatives showed improved antioxidative activity compared to standard agents, suggesting potential protective effects against oxidative stress .
  • Antiproliferative Activity: Several tested compounds displayed significant antiproliferative effects across different cell lines, emphasizing the importance of structural modifications in enhancing bioactivity .

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